Physicochemical Properties: LogP and TPSA Differentiation from Non-Methoxy Analogs
1-(But-3-yn-1-yl)-4-methoxypiperidine exhibits a calculated logP of 1.1205 and a topological polar surface area (TPSA) of 12.47 Ų . These values are distinct from the non-methoxy analog 1-(but-3-yn-1-yl)piperidine, for which predicted logP is lower (estimated ~0.8) due to the absence of the lipophilic methoxy group . The increased logP of the target compound enhances its likelihood of crossing the blood-brain barrier (BBB), a critical advantage for CNS drug discovery programs [1].
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 1.1205; TPSA = 12.47 Ų |
| Comparator Or Baseline | 1-(but-3-yn-1-yl)piperidine: estimated logP ≈ 0.8; TPSA ≈ 3.24 Ų (calculated) |
| Quantified Difference | ΔlogP ≈ +0.32; ΔTPSA = +9.23 Ų |
| Conditions | Calculated using computational chemistry models; data from vendor technical datasheets and predicted properties |
Why This Matters
Procurement decisions should prioritize compounds with optimal logP and TPSA for the intended application, as these parameters directly influence drug-likeness and CNS exposure.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
